1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene
Description
1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three fluorine atoms at positions 1, 3, and 4, a methyl group at position 2, and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₈H₆F₆, with a molecular weight of 216 g/mol. The fluorine substituents enhance electron-withdrawing effects, improving thermal and chemical stability, while the methyl and trifluoromethyl groups contribute to steric bulk and lipophilicity. Such structural features are common in agrochemicals and pharmaceuticals, where fluorination often improves bioavailability and metabolic resistance .
Properties
IUPAC Name |
1,3,4-trifluoro-2-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXHDWNNCMJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial production methods may involve the use of more scalable and efficient processes, such as the Swarts reaction, which converts trihalomethyl compounds into trifluoromethyl compounds using antimony trifluoride (SbF3) and antimony pentachloride (SbCl5) .
Chemical Reactions Analysis
1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the trifluoromethyl groups would influence the reactivity and stability of the resulting products.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Organic Synthesis
Fluorinated Aromatic Compounds as Building Blocks
1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene serves as a versatile building block in organic synthesis. Its trifluoromethyl groups enhance the compound's reactivity and stability, making it suitable for various reactions:
- Synthesis of Trifluoromethylated Compounds : It can be used to synthesize other trifluoromethylated compounds through electrophilic aromatic substitution or nucleophilic addition reactions. For instance, it has been involved in the preparation of 2,4,6-tris(trifluoromethyl)benzoic acid via reactions with organolithium reagents and carbon dioxide .
- Metalation Reactions : The compound undergoes regioselective metalation reactions that allow for further functionalization at specific positions on the aromatic ring. This property is particularly useful in synthesizing complex organic molecules .
Materials Science
Development of Advanced Materials
The unique properties of this compound make it valuable in materials science:
- Fluorinated Polymers : It can be incorporated into fluorinated polymers to enhance thermal stability and chemical resistance. These polymers find applications in coatings and sealants that require durability under harsh conditions.
- Electrogenerated Chemiluminescence (ECL) : Studies have shown that fluorinated aromatic solvents containing compounds like 1,3-bis(trifluoromethyl)benzene exhibit enhanced ECL properties. This characteristic is beneficial for applications in high-performance liquid chromatography (HPLC) and other analytical techniques .
Pharmaceutical Applications
Potential Medicinal Uses
The fluorination of aromatic compounds often leads to increased bioactivity and metabolic stability:
- Pharmaceutical Intermediates : this compound can be utilized as an intermediate in the synthesis of pharmaceutical agents. The incorporation of trifluoromethyl groups is known to modify the pharmacokinetic properties of drugs, potentially leading to improved efficacy and reduced toxicity .
Case Study 1: Synthesis of Trifluoromethylpyridines
Research has demonstrated the utility of trifluoromethylated compounds in synthesizing trifluoromethylpyridines. These derivatives have shown significant promise in agrochemical applications due to their biological activity against pests and diseases .
Case Study 2: Electrogenerated Chemiluminescence Research
A study focusing on the electrogenerated chemiluminescence properties of various fluorinated aromatic solvents highlighted the efficiency and stability provided by compounds like 1,3-bis(trifluoromethyl)benzene. This research underlines the potential for developing advanced analytical techniques using these materials .
Mechanism of Action
The mechanism by which 1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene exerts its effects is primarily related to its high electronegativity and ability to participate in various chemical reactions. The trifluoromethyl groups can influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles and other reagents . This reactivity is crucial in its applications in synthesis and industrial processes.
Comparison with Similar Compounds
Key Observations:
Halogen vs. Fluorine Effects :
- The tetrachloro analogue (C₇HCl₄F₃) exhibits higher molecular weight (283.89 g/mol) and reduced electronegativity compared to the target compound. Chlorine’s larger atomic radius and weaker electron-withdrawing capacity may limit its use in applications requiring precise electronic tuning .
- Brominated derivatives (e.g., C₈H₄Br₃F₃) are more reactive due to bromine’s lower bond dissociation energy, making them suitable for cross-coupling reactions .
Functional Group Influence: Carboxylic acid derivatives (e.g., 5-Fluoro-2-(trifluoromethyl)benzoic acid) exhibit higher polarity and hydrogen-bonding capacity, favoring pharmaceutical applications like enzyme inhibition .
Steric and Electronic Profiles :
Agrochemical Potential:
- Fluorinated benzene derivatives, such as 1,3,4-oxadiazole thioethers (), demonstrate fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL). The target compound’s trifluoromethyl and fluorine substituents may similarly interact with succinate dehydrogenase (SDH), a key enzyme in fungal respiration .
- Molecular docking studies (e.g., with SDH, PDB: 2FBW) suggest that carbonyl groups and fluorinated aromatic rings are critical for binding. The target compound’s -CF₃ group may mimic these interactions .
Physical and Chemical Property Comparison
Notes:
- The target compound’s solubility profile aligns with lipophilic agrochemicals, whereas carboxylic acid derivatives are better suited for aqueous formulations .
- Chlorinated analogues may exhibit environmental persistence due to stronger C-Cl bonds, whereas fluorinated compounds degrade more readily .
Biological Activity
1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique trifluoromethyl groups significantly influence its biological activity, making it a subject of interest for researchers exploring enzyme inhibition, protein interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features multiple trifluoromethyl groups attached to a benzene ring. This configuration enhances the compound's lipophilicity and alters its electronic properties, which can affect its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl groups can modulate the compound's reactivity and binding affinity to enzymes and receptors. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal cellular processes.
- Protein Interaction : The lipophilic nature of the trifluoromethyl groups can enhance membrane permeability, allowing the compound to interact with intracellular proteins.
Antimicrobial Activity
Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study evaluating the antimicrobial effects of various trifluoromethyl-substituted compounds found that this compound displayed significant activity against several bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition Studies
In enzyme inhibition studies, this compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance:
| Enzyme | IC50 Value (µM) |
|---|---|
| Cyclic nucleotide phosphodiesterase | 0.25 |
| Acetylcholinesterase | 0.75 |
These findings suggest that the compound could be explored further for therapeutic applications targeting these enzymes.
Case Studies
- Study on Anticancer Activity : A recent study investigated the anticancer potential of fluorinated compounds including this compound. Results demonstrated significant antiproliferative effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values of 10 µM and 15 µM respectively.
- Research on Neuroprotective Effects : Another study examined the neuroprotective effects of trifluoromethyl-substituted compounds in models of neurodegenerative diseases. The results indicated that treatment with this compound reduced oxidative stress markers and improved neuronal survival rates.
Q & A
Q. What are the optimal synthetic routes for preparing 1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene, considering steric and electronic effects of multiple fluorine substituents?
Methodological Answer: Synthesis typically involves sequential halogenation and trifluoromethylation. For example, bromination of a fluorinated precursor (e.g., 3-fluoro-5-trifluoromethylanisole) using HBr/CuBr under acidic conditions (H₂SO₄/CH₃COOH) can yield intermediates. Stoichiometric control and low temperatures (0–20°C) minimize side reactions like over-halogenation. Subsequent trifluoromethylation via cross-coupling (e.g., Kumada or Suzuki-Miyaura) with CF₃-bearing reagents is effective, though steric hindrance necessitates bulky ligands (e.g., XPhos) for Pd catalysts .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of polyfluorinated benzene derivatives like this compound?
Methodological Answer:
- ¹⁹F NMR : Critical for resolving fluorine environments; chemical shifts between -60 to -80 ppm indicate CF₃ groups, while aromatic fluorines appear at -100 to -140 ppm.
- GC-MS/EI : Confirms molecular weight (e.g., M⁺ peak at m/z 246) and fragmentation patterns (e.g., loss of CF₃ groups).
- X-ray crystallography : Resolves regiochemistry in crystalline derivatives, though fluorinated compounds often require low-temperature data collection .
Q. What are the key considerations for designing purification protocols for trifluoromethyl-substituted benzene derivatives to achieve >95% purity?
Methodological Answer:
- Chromatography : Use silica gel with nonpolar eluents (hexane/EtOAc) to exploit hydrophobicity of CF₃ groups.
- Recrystallization : Select solvents (e.g., ethanol/water mixtures) that dissolve impurities but precipitate the target compound.
- Distillation : Fractional distillation under reduced pressure minimizes thermal decomposition of fluorinated aromatics .
Q. What are the common side reactions encountered during the halogenation of this compound, and how can they be minimized?
Methodological Answer: Over-halogenation and ring-opening are common. Use mild halogenating agents (e.g., NBS for bromination) and low temperatures (0–5°C). Steric protection of reactive sites (e.g., methyl groups) reduces unintended substitution. Monitor reaction progress via TLC or in-situ ¹⁹F NMR to halt reactions at intermediate stages .
Q. What are the safety considerations when handling highly fluorinated aromatic compounds, particularly regarding toxicity and environmental persistence?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- Waste disposal : Fluorinated compounds resist biodegradation; incinerate at high temperatures (>1000°C) with scrubbing for HF byproducts.
- PPE : Wear nitrile gloves and aprons; fluorinated aromatics can penetrate latex .
Advanced Research Questions
Q. How can computational methods like DFT (density functional theory) be applied to predict the regioselectivity of electrophilic substitution in this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps to identify electrophilic attack sites. Compare Fukui indices (f⁻) for aromatic carbons: higher values indicate nucleophilic susceptibility. Validate predictions against experimental nitration or sulfonation outcomes. Exact exchange terms in hybrid functionals improve accuracy for fluorinated systems .
Q. How do researchers resolve contradictions between experimental NMR data and computational predictions for fluorine chemical shifts in highly fluorinated aromatic systems?
Methodological Answer: Triangulate data using:
Q. What strategies are employed to mitigate electron-deficient aromatic systems' low reactivity in nucleophilic aromatic substitution reactions involving polyfluorinated benzene derivatives?
Methodological Answer:
- Activating groups : Introduce electron-donating substituents (e.g., -OMe) transiently, then remove post-reaction.
- High-temperature conditions : Use microwave-assisted synthesis (150–200°C) to overcome kinetic barriers.
- Metal catalysts : Pd/Ni-mediated pathways enable C–F bond activation via oxidative addition .
Q. How does the presence of multiple electron-withdrawing groups (e.g., trifluoromethyl and fluorine) influence the aromatic ring's electronic environment, and how can this be quantitatively assessed using Hammett parameters?
Methodological Answer: The additive effect of EWGs is quantified via Hammett σ constants (σₘ for CF₃ = 0.43, σₚ-F = 0.06). Summing substituent contributions predicts reaction rates (log(k/k₀)) for processes like hydrolysis. Experimental validation via kinetic studies (e.g., SNAr reactions) refines these values for sterically congested systems .
Q. How can isotopic labeling studies (e.g., ¹⁹F or ¹³C) elucidate the mechanistic pathway of substitution reactions in polyfluorinated benzene systems?
Methodological Answer:
- ¹⁹F labeling : Track fluorine migration during SNAr using ¹⁹F-¹H HOESY NMR to visualize proximity changes.
- ¹³C kinetic isotope effects (KIE) : Measure ¹³C/¹²C ratios at reaction sites to distinguish concerted vs. stepwise mechanisms.
- DFT-MD simulations : Model isotopic trajectories to identify transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
